Schizophyllan

Übersicht

Beschreibung

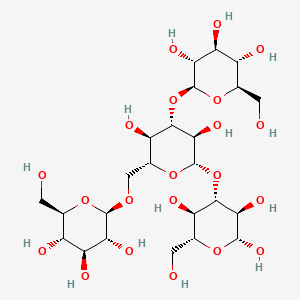

Es handelt sich um ein β-1,3-Beta-Glucan mit β-1,6-Verzweigungen und einem Molekulargewicht von etwa 450.000 Da . Diese Verbindung ist bekannt für ihre immunmodulatorischen und antitumoralen Eigenschaften .

Herstellungsmethoden

Schizophyllan wird durch die Submerskultur des Pilzes Schizophyllum commune in einem Bioreaktor unter Verwendung von Saccharose als Substrat hergestellt . Die Kulturbrühe wird dann mit demineralisiertem Wasser verdünnt und ultraschallbehandelt, um das Molekulargewicht des Polysaccharids zu reduzieren, was seine Bioverfügbarkeit erhöht . Dieses Verfahren ist zuverlässig und effektiv für die Herstellung von this compound mit niedrigem Molekulargewicht .

Vorbereitungsmethoden

Sonifilan is produced through the submerged cultivation of Schizophyllum commune fungus in a bioreactor using sucrose as a substrate . The culture broth is then diluted with demineralized water and ultrasonicated to reduce the molecular weight of the polysaccharide, which enhances its bioavailability . This method is reliable and efficacious for producing low molecular weight schizophyllan .

Analyse Chemischer Reaktionen

Schizophyllan unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Polysaccharide mit verändertem Molekulargewicht und Bioaktivitäten .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Immunomodulatory Effects

Schizophyllan is recognized for its immunostimulant properties. Research indicates that it enhances immune responses by activating macrophages and promoting the production of cytokines. This makes it a candidate for developing therapeutic agents against infections and cancer. A study demonstrated that this compound could inhibit the growth of various cancer cells through mechanisms involving immune modulation and direct cytotoxic effects on tumor cells .

1.2 Anti-Obesity and Lipid Regulation

Recent investigations have shown that this compound possesses significant lipase inhibitory activity, which is beneficial in regulating lipid metabolism. In vitro studies revealed that this compound can effectively inhibit pancreatic lipase, suggesting its potential use as an anti-obesity agent . This property positions it as a valuable ingredient in health food products aimed at weight management.

1.3 Drug Delivery Systems

This compound has been explored as a biopolymer in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can be used to control the release of therapeutic agents, improving their efficacy and reducing side effects. The incorporation of this compound in formulations has shown promising results in enhancing mucoadhesion and prolonging drug release profiles .

Food Technology

2.1 Food Additive

In the food industry, this compound is utilized as a thickening agent and stabilizer due to its gelling properties. It improves the texture and viscosity of food products, making it an attractive alternative to synthetic additives. Its natural origin aligns with the growing consumer demand for clean-label products .

2.2 Functional Foods

This compound is increasingly incorporated into functional foods for its health benefits, including antioxidant and anti-inflammatory properties. These attributes contribute to its role in promoting overall health and preventing chronic diseases .

Enhanced Oil Recovery (EOR)

3.1 Polymer Flooding

This compound has been investigated for its application in enhanced oil recovery through polymer flooding techniques. Its rheological properties allow it to improve oil displacement efficiency in reservoir conditions, particularly under high temperature and salinity environments. A study conducted using Berea sandstone cores demonstrated an incremental oil recovery of 17.25% when this compound was employed as a flooding agent .

Case Studies

Wirkmechanismus

Sonifilan exerts its effects by stimulating the immune system . It activates particular proteins or receptors, such as lactosylceramide, Dickin-1, complement receptor 3, scavenge receptors, and the toll-like receptor . This activation leads to the release of cytokines, which then activate other immune cells like macrophages, neutrophils, and monocytes . These cells enhance the immunological response, making sonifilan effective in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Schizophyllan ist chemisch analog zu Scleroglucan, das vom Pilz Athelia rolfsii produziert wird . Beide Polysaccharide teilen sich die chemische Struktur des Rückgrats mit Curdlan . This compound ist aufgrund seiner spezifischen Verzweigung und des höheren Molekulargewichts einzigartig . Andere ähnliche Verbindungen umfassen Xanthangummi und teilweise hydrolysiertes Polyacrylamid, die in Verfahren zur verbesserten Ölgewinnung verwendet werden .

Biologische Aktivität

Schizophyllan (SPG) is a polysaccharide derived from the fungus Schizophyllum commune, known for its diverse biological activities, particularly in immunomodulation and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is primarily composed of a backbone of 1→3-β-D-glucopyranosyl units with (1→6)-branched β-D-glucopyranosyl substituents. This unique structure contributes to its solubility and biological activity, allowing it to exhibit various pharmacological properties.

Immunomodulatory Activity

Research has demonstrated that this compound enhances immune responses. A study investigated the effects of ultrasonic treatment on SPG, revealing that the treated form (USPG) exhibited significantly improved immunoregulatory activity compared to untreated SPG. Key findings include:

- Increased Nitric Oxide Production : USPG stimulated higher levels of nitric oxide in macrophages.

- Enhanced Lymphocyte Proliferation : The proliferation rates of splenic lymphocytes were markedly increased.

- Cytokine Production : Levels of interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α) were elevated in treated groups .

Antitumor Activity

This compound has shown promising antitumor effects in various studies:

- In Vitro Studies : SPG inhibited the growth of human breast carcinoma cells (T-47D) with significant efficacy observed in USPG fractions.

- In Vivo Studies : Animal models demonstrated that this compound could suppress tumor growth, indicating its potential as an adjunct therapy in cancer treatment .

Antioxidant Properties

This compound exhibits notable antioxidant activity. In comparative studies, SPG showed significant free radical scavenging abilities:

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 1.4 | 50 |

| 8.0 | 91.85 |

| 16 | 92.59 |

These results indicate that SPG can effectively mitigate oxidative stress, which is crucial for preventing various diseases .

Antimicrobial Effects

The antimicrobial properties of this compound have also been explored. A study on oxidized this compound (scleraldehyde) revealed its effectiveness against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Ranged from 3.0 to 8.0 mg/mL.

- Potential Applications : Due to its antibacterial properties, scleraldehyde could be utilized as a biopreservative in food and pharmaceutical industries .

Case Studies and Applications

- Chronic Hepatitis B Patients : A clinical study indicated that SPG administration led to improved humoral immune responses and enhanced antibody levels against hepatitis B virus.

- Aquaculture : In shrimp farming, SPG was found to boost immune levels against viral infections such as white spot syndrome virus, demonstrating its potential in aquaculture applications .

Eigenschaften

IUPAC Name |

4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQLRUYAYXDIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864180 | |

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->3)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.